

ZG-126: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: ZG-126

Cat. No.: B15543055

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Introduction

ZG-126 is a novel bifunctional molecule that acts as both a Vitamin D Receptor (VDR) agonist and a histone deacetylase (HDAC) inhibitor. This dual mechanism of action makes it a promising candidate for cancer therapy, particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC). **ZG-126** has demonstrated cytotoxic, anti-tumor, anti-metastatic, and anti-inflammatory activities in preclinical studies. It has been shown to be effective in cancer cell lines such as MDA-MB-231 and 4T1, as well as in mouse models of melanoma and TNBC.[1] These application notes provide a summary of **ZG-126**'s properties and detailed protocols for its preparation and use in common in vitro experiments.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C33H44N2O5	MedchemExpress
Molecular Weight	564.71 g/mol	MedchemExpress
CAS Number	2583445-53-7	MedchemExpress

Biological Activity

Target	IC50	Reference
HDAC (pan)	0.63-67.6 μ M	[1]
VDR	Agonist	[1]

In Vitro Efficacy

Cell Line	Cancer Type	Effect
MDA-MB-231	Triple-Negative Breast Cancer	Cytotoxicity
4T1	Triple-Negative Breast Cancer	Cytotoxicity

Experimental Protocols

Preparation of ZG-126 Stock Solution

Materials:

- **ZG-126** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Allow the **ZG-126** powder to equilibrate to room temperature before opening the vial.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **ZG-126** powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.65 mg of **ZG-126** in 1 mL of DMSO.
- Vortex the solution thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

- MDA-MB-231 or 4T1 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **ZG-126** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

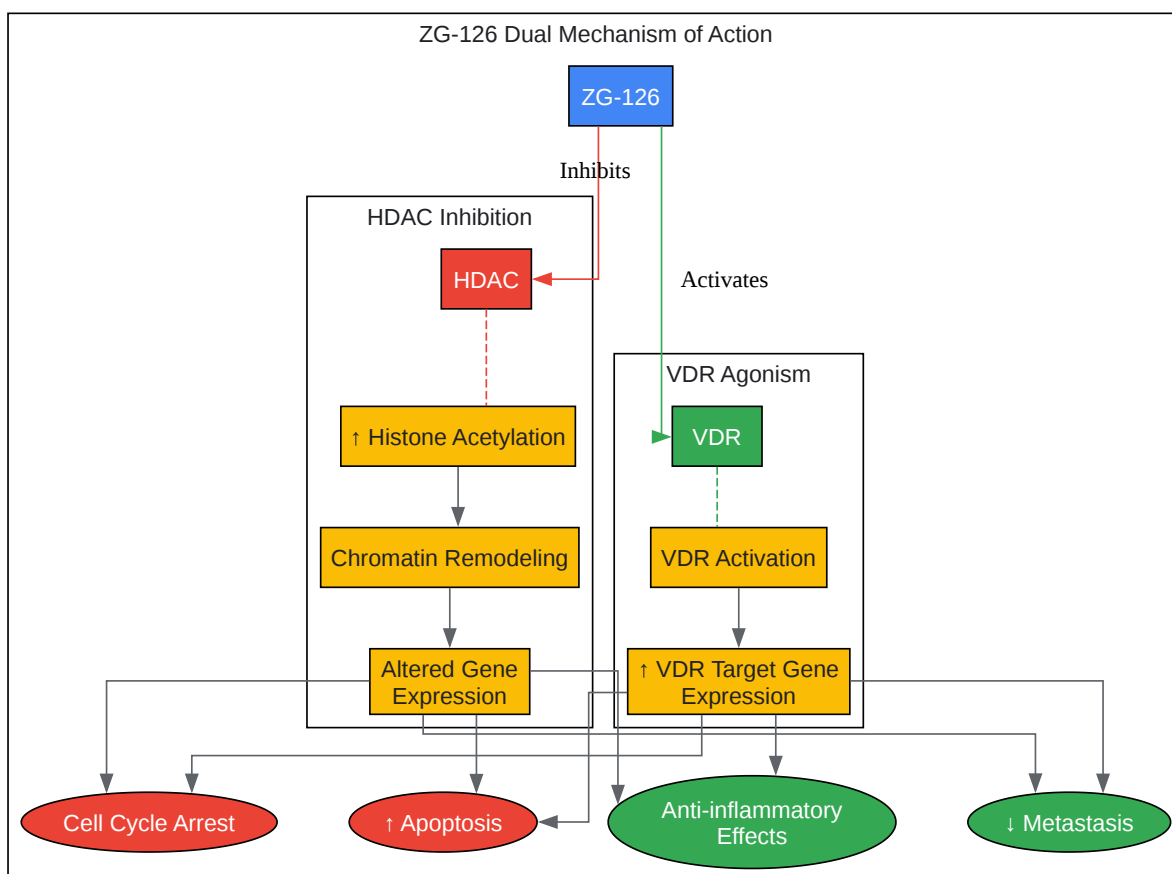
Protocol:

- Seed MDA-MB-231 or 4T1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **ZG-126** from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO)

at the same final concentration as in the highest **ZG-126** treatment group.

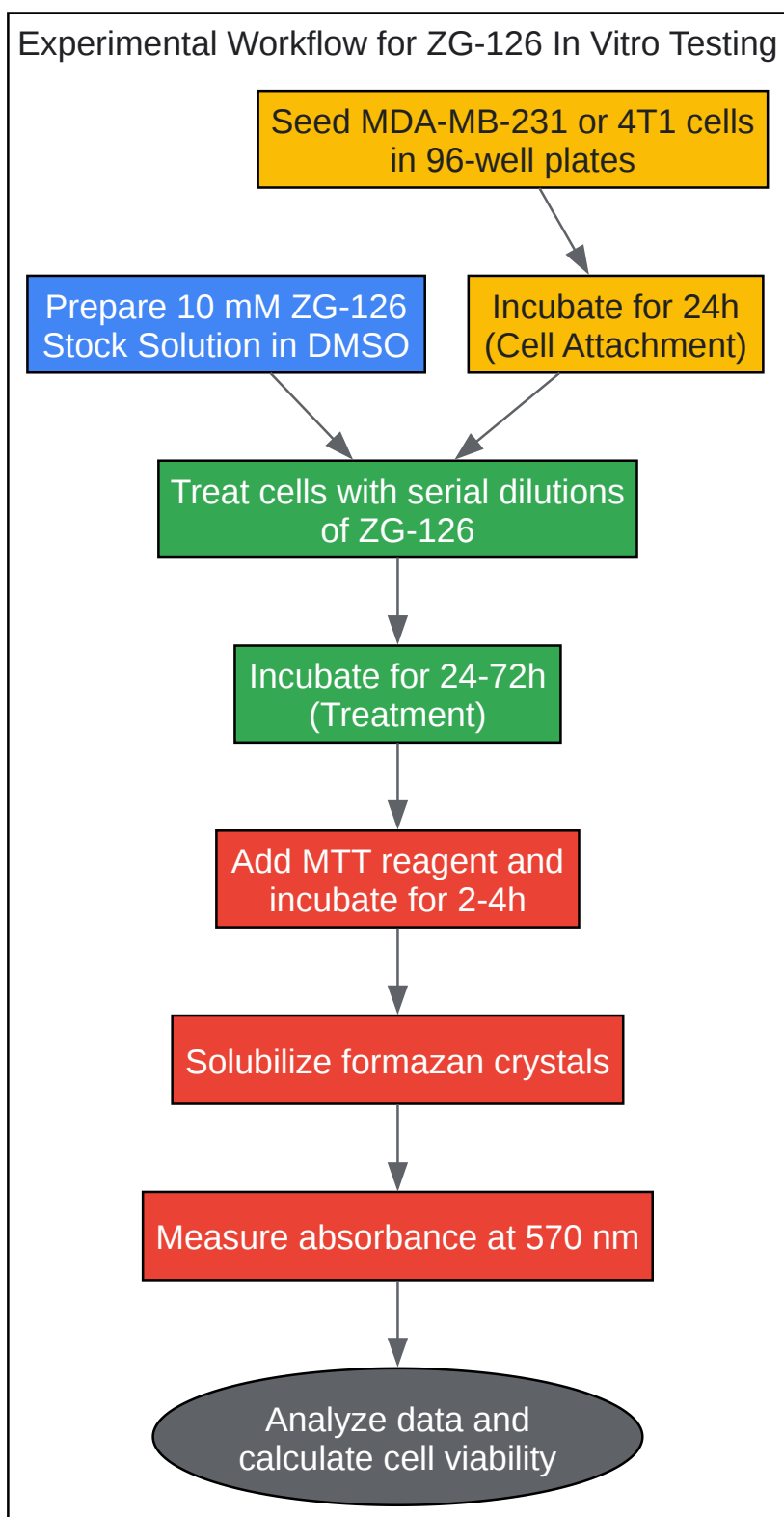
- Remove the medium from the wells and add 100 μ L of the prepared **ZG-126** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT from each well.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete dissolution of the crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations



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Caption: Signaling pathway of **ZG-126**.



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Caption: Cell viability assay workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]
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